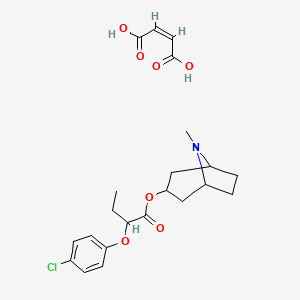
SM-21 maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SM-21 maleate: is a potent and selective sigma-2 receptor antagonist with central effects following systemic administration. It is known to cause increased release of acetylcholine at central muscarinic synapses. This compound is recognized for its potent analgesic effects, comparable to morphine, and its nootropic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SM-21 maleate involves the esterification of tropanyl 2-(4-chlorophenoxy)butanoate with maleic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often subjected to high-performance liquid chromatography (HPLC) to confirm its purity, which is typically ≥99% .
Análisis De Reacciones Químicas
Types of Reactions: SM-21 maleate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chlorophenoxy group.
Common Reagents and Conditions:
Esterification: Requires an alcohol (tropanol) and an acid (maleic acid) with a catalyst such as sulfuric acid.
Hydrolysis: Involves water or aqueous solutions under acidic or basic conditions.
Substitution: Utilizes nucleophiles like hydroxide ions under basic conditions.
Major Products:
Esterification: Produces this compound.
Hydrolysis: Yields tropanyl 2-(4-chlorophenoxy)butanoate and maleic acid.
Substitution: Results in the replacement of the chlorine atom in the chlorophenoxy group with the nucleophile.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Mechanism of Action:
SM-21 maleate is a selective sigma-2 receptor antagonist. Its mechanism involves the modulation of acetylcholine release at central muscarinic synapses, which enhances cholinergic signaling. This property makes it a candidate for studying cognitive enhancement and neuroprotection.
Cognitive Enhancement:
Research indicates that this compound has nootropic properties, comparable to existing cognitive enhancers. It has been shown to improve learning and memory in animal models, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s disease .
Neuroprotection:
Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in models of traumatic brain injury (TBI), where it has been observed to reduce neuronal loss and improve long-term neurological outcomes .
Pain Management
Analgesic Properties:
this compound exhibits potent analgesic effects, comparable to morphine, making it a valuable compound for pain management research. Its ability to modulate pain pathways without the severe side effects associated with traditional opioids is noteworthy .
Research Findings:
In preclinical studies, this compound has been effective in alleviating pain responses in various models, including inflammatory and neuropathic pain models. Its unique mechanism of action may offer new avenues for developing analgesics that minimize dependency risks associated with opioid use .
Behavioral Studies
Effects on Drug-Induced Behavior:
this compound has been utilized in behavioral studies to assess its impact on drug-induced behaviors, particularly concerning substances like cocaine. Research indicates that it attenuates the convulsive and locomotor stimulatory effects of cocaine in mice, highlighting its potential role in addiction research .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Dolma et al., 2016 | Inhibition of Dopamine Receptor D4 impedes glioblastoma stem cell survival | Potential cancer therapy |
| Matsumoto et al., 2007 | Effects on behavioral toxic and stimulant effects of cocaine | Addiction treatment research |
| Ishima & Hashimoto, 2012 | Potentiation of NGF-induced neurite outgrowth | Neuroregenerative applications |
Mecanismo De Acción
SM-21 maleate exerts its effects by selectively antagonizing sigma-2 receptors. This leads to an increased release of acetylcholine at central muscarinic synapses. The compound’s analgesic effects are attributed to its ability to modulate pain pathways, while its nootropic properties are linked to enhanced cholinergic neurotransmission .
Comparación Con Compuestos Similares
R-(+)-Hyoscyamine: A derivative with potent antinociceptive and cognitive-enhancing activities.
Tropanyl 2-(4-chlorophenoxy)butanoate: A precursor in the synthesis of SM-21 maleate.
Uniqueness: this compound stands out due to its dual role as a potent analgesic and nootropic agent. Its selective antagonism of sigma-2 receptors and its ability to increase acetylcholine release at central muscarinic synapses make it unique among similar compounds .
Propiedades
Número CAS |
155059-42-0 |
|---|---|
Fórmula molecular |
C22H28ClNO7 |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14+,16?,17?; |
Clave InChI |
BHXGTFUQDGMXHA-YYRFEMRUSA-N |
SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Sinónimos |
(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















